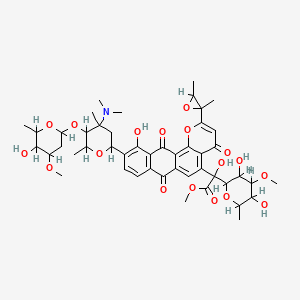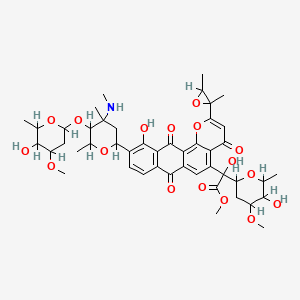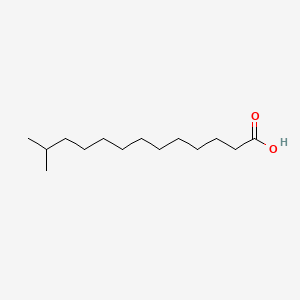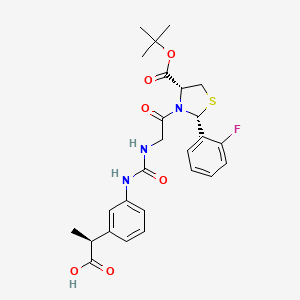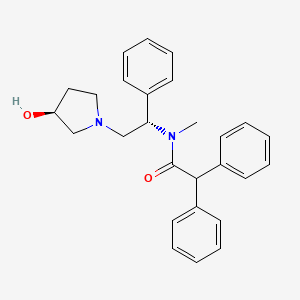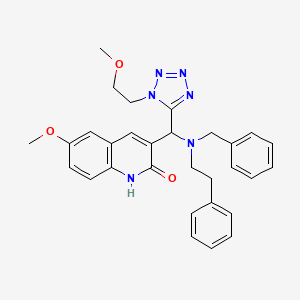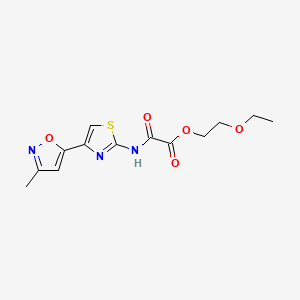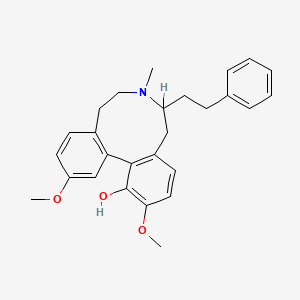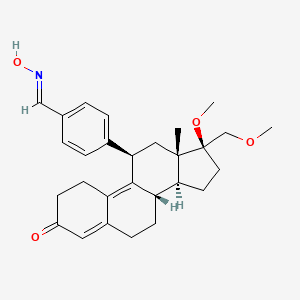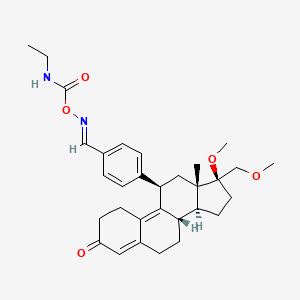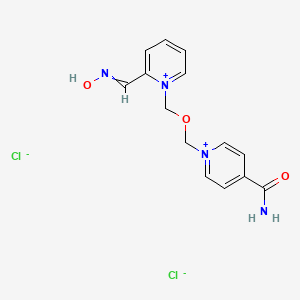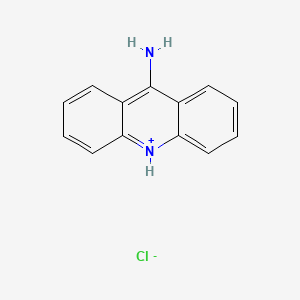
9-Aminoacridinhydrochlorid
Übersicht
Beschreibung
Aminacrinhydrochlorid, auch bekannt als 9-Aminoacridinhydrochlorid, ist ein stark fluoreszierender Antiinfektionsfarbstoff. Es wird klinisch als topisches Antiseptikum und experimentell als Mutagen verwendet, da es mit DNA interagiert. Zusätzlich dient es als intrazellulärer pH-Indikator .
Wirkmechanismus
Target of Action
The primary target of 9-Aminoacridine hydrochloride is DNA . It interacts directly with DNA, causing damage and leading to mutations . This interaction with DNA is a key aspect of its biological activity .
Mode of Action
9-Aminoacridine hydrochloride acts as a broad-spectrum antiseptic by disrupting microbial metabolic pathways . It also has a mutagenic effect due to its interaction with DNA . The compound intercalates into the DNA structure, causing disruptions that can lead to cell death .
Biochemical Pathways
The mode of action of 9-Aminoacridine hydrochloride primarily affects biological processes involving DNA and related enzymes . It has been found to have effects on the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways, which are crucial in cell cycle regulation and apoptosis .
Pharmacokinetics
It has been observed that the compound can penetrate the blood-brain barrier, suggesting it may have potential for use in treating brain cancers
Result of Action
The molecular and cellular effects of 9-Aminoacridine hydrochloride’s action include the induction of cell cycle arrest and apoptosis . It has been found to have anticancer activity, with low micromolar ED50 values against glioma cells . It also reduces oxidative stress and nitric oxide levels, which are crucial mediators in cancer known for their angiogenic action .
Wissenschaftliche Forschungsanwendungen
Aminacrinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als fluoreszierender Farbstoff in verschiedenen analytischen Techniken verwendet, darunter Chromatographie und Spektroskopie.
Biologie: Die Verbindung wird in genetischen Studien als Mutagen verwendet, da sie mit DNA interagieren kann.
Medizin: Klinisch wird es als topisches Antiseptikum zur Behandlung von Hautinfektionen verwendet.
Industrie: Aminacrinhydrochlorid wird in der Formulierung von antiseptischen Cremes und Gelen verwendet
Wirkmechanismus
Aminacrinhydrochlorid übt seine Wirkung aus, indem es an DNA bindet und so Frameshift-Mutationen verursacht. Diese Interaktion stört die normale Funktion der DNA, was zu ihrer Verwendung als Mutagen in experimentellen Umgebungen führt. Die antiseptischen Eigenschaften der Verbindung beruhen auf ihrer Fähigkeit, bakterielle Zellmembranen zu stören, was zum Zelltod führt .
Biochemische Analyse
Biochemical Properties
9-Aminoacridine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with DNA by intercalating between base pairs, which can disrupt the helical structure of DNA and inhibit processes such as replication and transcription . This compound also interacts with enzymes like topoisomerases, which are involved in DNA unwinding and replication . Additionally, 9-Aminoacridine hydrochloride can bind to serum proteins such as bovine serum albumin and human serum albumin, forming ground state complexes and influencing their structural properties .
Cellular Effects
The effects of 9-Aminoacridine hydrochloride on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including K562 and HepG-2 . This compound influences cell function by intercalating into DNA, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the transcription of HIV-1 long terminal repeat (LTR) in a specific manner, which is highly dependent on the presence and location of the amino moiety . Moreover, 9-Aminoacridine hydrochloride acts as an antiseptic by disrupting microbial metabolic pathways .
Molecular Mechanism
At the molecular level, 9-Aminoacridine hydrochloride exerts its effects primarily through DNA intercalation. This interaction disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s ability to bind to DNA and proteins is influenced by its protonation state, which can alter its electronic properties and binding affinities . Additionally, 9-Aminoacridine hydrochloride can inhibit HIV-1 transcription by specifically targeting the HIV LTR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Aminoacridine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and the presence of other biomolecules . Long-term studies have shown that 9-Aminoacridine hydrochloride can cause structural changes in serum proteins and affect their binding properties . Additionally, its mutagenic effects can lead to increased mutation rates in cells over extended periods .
Dosage Effects in Animal Models
The effects of 9-Aminoacridine hydrochloride vary with different dosages in animal models. At low doses, it can inhibit the growth of cancer cells and reduce tumor size . At high doses, it can exhibit toxic effects, including genotoxicity and adverse impacts on cellular function . The lethal dose 50% (LD50) value for 9-Aminoacridine hydrochloride in mice is approximately 500 mg/kg when administered intraperitoneally .
Metabolic Pathways
9-Aminoacridine hydrochloride is involved in various metabolic pathways. It acts as an antiseptic by disrupting microbial metabolic pathways, thereby inhibiting the growth of bacteria . The compound can also influence metabolic flux and metabolite levels by intercalating into DNA and affecting gene expression . Additionally, it interacts with enzymes involved in oxidative phosphorylation and glycolysis, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 9-Aminoacridine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can form complexes with serum proteins such as bovine serum albumin and human serum albumin, which facilitate its transport in the bloodstream . The compound’s distribution is also influenced by its protonation state, which can affect its solubility and bioavailability .
Subcellular Localization
The subcellular localization of 9-Aminoacridine hydrochloride is primarily within the nucleus, where it intercalates into DNA and exerts its effects on gene expression and cellular function . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with proteins and enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Aminacrinhydrochlorid wird durch die Reaktion von 9-Aminoacridin mit Salzsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Auflösen von 9-Aminoacridin in einem geeigneten Lösungsmittel, wie z. B. Ethanol, und anschließendem Zusetzen von Salzsäure, um das Hydrochloridsalz zu bilden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Ausbeute des Produkts zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Aminacrinhydrochlorid die großtechnische Synthese unter ähnlichen Reaktionsbedingungen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Filtration zur Entfernung von Verunreinigungen eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen
Aminacrinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Aminacrinhydrochlorid kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Aminacrinhydrochlorid, wie z. B. Chinone, Dihydroderivate und substituierte Acridine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinacrinhydrochlorid: Ein weiteres Acridinderivat mit ähnlichen antiseptischen und mutagenen Eigenschaften.
Proflavin: Ein Acridin-Farbstoff, der als Antiseptikum und in der biologischen Färbung verwendet wird.
Acriflavin: Eine Mischung aus Proflavin und Acridin, die als Antiseptikum und in der biologischen Forschung verwendet wird
Einzigartigkeit
Aminacrinhydrochlorid ist aufgrund seiner hohen Fluoreszenz und seiner starken Wechselwirkung mit DNA einzigartig, wodurch es besonders nützlich für genetische Studien und als pH-Indikator ist. Seine Fähigkeit, Frameshift-Mutationen zu verursachen, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
acridin-10-ium-9-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGPOQQGJVJDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-50-9 | |
| Record name | 9-Aminoacridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


